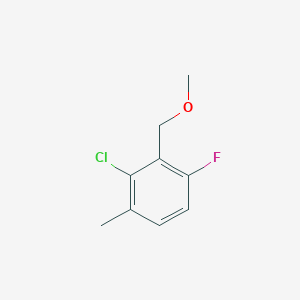
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene (2CF3MMB) is an organic compound belonging to the family of benzene derivatives. It is a colorless liquid at room temperature and has a sweet odor. The compound has been extensively studied due to its wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other products. In
Applications De Recherche Scientifique
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has been used in scientific research for a variety of purposes, including the synthesis of pharmaceuticals, agrochemicals, and other products. It has been used as a reactant in the synthesis of quinoline derivatives and as a catalyst in the synthesis of polymers. It has also been used as a starting material for the synthesis of a variety of other compounds, including arylazides, oxazoles, and amides.
Mécanisme D'action
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene is an organic compound that undergoes a variety of reactions. The most common reactions include nucleophilic substitution, electrophilic addition, and elimination reactions. In nucleophilic substitution reactions, a nucleophile attacks the electron-deficient carbon atom of the compound, resulting in the formation of a new bond. In electrophilic addition reactions, an electrophile attacks the electron-rich carbon atom of the compound, resulting in the formation of a new bond. In elimination reactions, the compound undergoes a reaction in which two bonds are broken and one bond is formed.
Biochemical and Physiological Effects
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has antioxidant, anti-inflammatory, and antifungal activities. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a low toxicity. However, it is a volatile compound and can be explosive when exposed to heat or flame. In addition, it is a highly reactive compound and can react with other compounds in the laboratory.
Orientations Futures
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has a wide range of potential applications in the synthesis of pharmaceuticals, agrochemicals, and other products. Further research is needed to explore the potential of the compound for the development of new drugs and agrochemicals. In addition, research is needed to explore the potential of the compound as a catalyst for the synthesis of polymers and other compounds. Research is also needed to explore the potential of the compound for the development of new materials with improved properties. Finally, research is needed to further explore the biochemical and physiological effects of the compound and its potential applications in the development of new medicines and treatments.
Méthodes De Synthèse
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene can be synthesized by a variety of methods, including the Friedel-Crafts alkylation reaction, the Williamson ether synthesis, and the Grignard reaction. In the Friedel-Crafts alkylation reaction, an alkyl halide is reacted with an aromatic compound in the presence of a Lewis acid catalyst to form an alkylated aromatic compound. In the Williamson ether synthesis, an alkoxide is reacted with an alkyl halide in the presence of a base to form an ether. In the Grignard reaction, an alkyl halide is reacted with a magnesium metal in the presence of a base to form an alkyl magnesium halide.
Propriétés
IUPAC Name |
3-chloro-1-fluoro-2-(methoxymethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6-3-4-8(11)7(5-12-2)9(6)10/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMGVGTZHGIAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

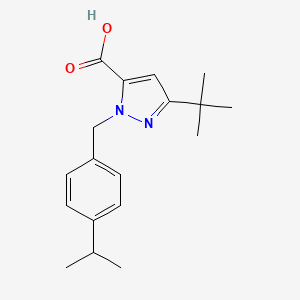
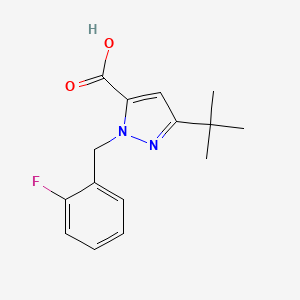
![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)

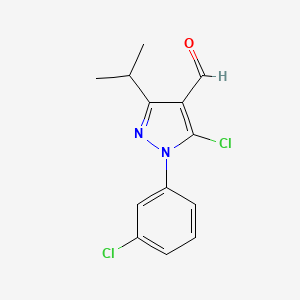

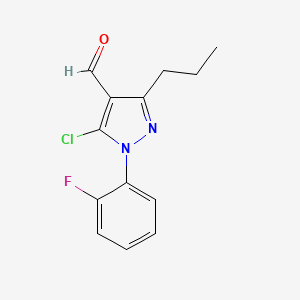
![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)
![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)
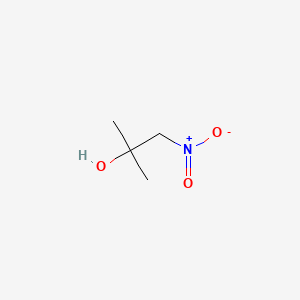
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)
![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)
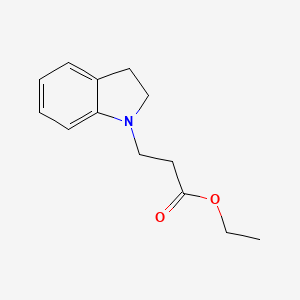
![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)